molecular formula C16H15N3O2S3 B10951819 (5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10951819
M. Wt: 377.5 g/mol
InChI Key: VNHACURKYWMYKE-JYRVWZFOSA-N
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Description

(5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a methoxy group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the benzylidene group and the methoxy substituent. The final step involves the attachment of the imidazole moiety through a thiol-ene reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or imidazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

Medicine

In medicine, the compound is being investigated for its therapeutic properties. Its interactions with enzymes and receptors could lead to the development of new drugs for treating various diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cell membrane receptors, triggering signaling pathways that lead to cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Mebendazole: A benzimidazole derivative with antiparasitic properties.

    Ursolic Acid: A pentacyclic triterpenoid with anti-inflammatory and anticancer activities.

    Rosuvastatin: A statin used to lower cholesterol levels.

Uniqueness

What sets (5Z)-5-(4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15N3O2S3

Molecular Weight

377.5 g/mol

IUPAC Name

(5Z)-5-[[4-methoxy-3-[(1-methylimidazol-2-yl)sulfanylmethyl]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15N3O2S3/c1-19-6-5-17-15(19)23-9-11-7-10(3-4-12(11)21-2)8-13-14(20)18-16(22)24-13/h3-8H,9H2,1-2H3,(H,18,20,22)/b13-8-

InChI Key

VNHACURKYWMYKE-JYRVWZFOSA-N

Isomeric SMILES

CN1C=CN=C1SCC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=S)S3)OC

Canonical SMILES

CN1C=CN=C1SCC2=C(C=CC(=C2)C=C3C(=O)NC(=S)S3)OC

Origin of Product

United States

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